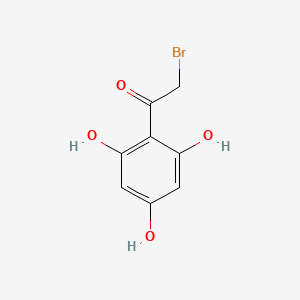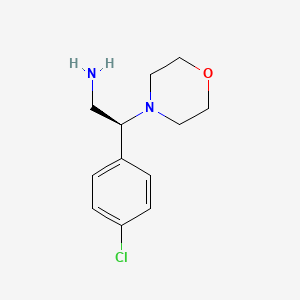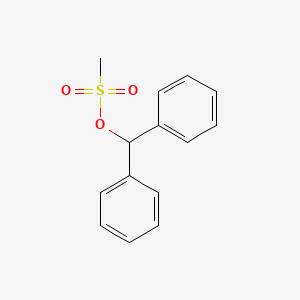
6-chloro-1H-indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-1H-indole-4-carbonitrile is an organic compound with the molecular formula C9H5ClN2. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chlorine atom at the 6-position and a cyano group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 6-chloro-1H-indole-4-carbonitrile typically begins with commercially available indole derivatives.
Chlorination: The indole is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to avoid over-chlorination.
Cyanation: The chlorinated indole is then subjected to cyanation. This can be achieved using reagents like copper(I) cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to yield indolines.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substituted Indoles: Products with various functional groups replacing the chlorine atom.
Indole-2,3-diones: Oxidized products with potential biological activity.
Indolines: Reduced products that can serve as intermediates in further synthetic transformations.
科学的研究の応用
Chemistry
6-chloro-1H-indole-4-carbonitrile is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound serves as a precursor for the synthesis of bioactive molecules. Indole derivatives are known for their roles in cell signaling and as enzyme inhibitors.
Medicine
The compound is investigated for its potential therapeutic properties. Indole derivatives have shown promise in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism by which 6-chloro-1H-indole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-chloroindole: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-cyanoindole: Lacks the chlorine atom, which can affect its reactivity and biological activity.
5-chloro-1H-indole-4-carbonitrile: Chlorine atom at a different position, leading to different chemical properties and reactivity.
Uniqueness
6-chloro-1H-indole-4-carbonitrile’s combination of a chlorine atom and a cyano group at specific positions makes it a unique scaffold for the synthesis of complex molecules. Its reactivity and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications.
特性
分子式 |
C9H5ClN2 |
|---|---|
分子量 |
176.60 g/mol |
IUPAC名 |
6-chloro-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H |
InChIキー |
DBKFZHZEWZMVEI-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=CC(=CC(=C21)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)


![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)

![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)


![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)

